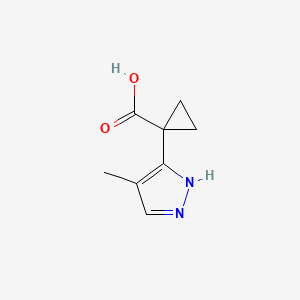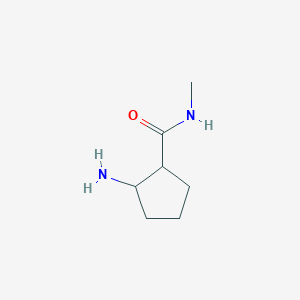![molecular formula C17H21N3O3 B2711268 N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide CAS No. 2361794-45-6](/img/structure/B2711268.png)
N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a pyrrolidine-based compound that has been synthesized and studied extensively due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide is not fully understood, but it is believed to act as a nucleophilic catalyst by activating carbonyl groups in organic molecules. It can also form complexes with metal ions, which can enhance its catalytic activity. This compound has been shown to be highly effective in promoting the acylation and alkylation of a wide range of substrates.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. It has been shown to be readily absorbed by the body and is rapidly metabolized and eliminated. There is no evidence to suggest that this compound has any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide in lab experiments is its versatility and ease of use. It can be used in a wide range of reactions and is readily available and relatively inexpensive. However, one limitation of using this compound is that it can be sensitive to air and moisture, which can affect its stability and reactivity. It is also important to use appropriate safety precautions when handling this compound, as it can be a respiratory and skin irritant.
Direcciones Futuras
There are many potential future directions for research on N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide, including its use in the development of new drugs and catalysts. One area of interest is the use of this compound in the synthesis of complex natural products, which could have important applications in medicine and other fields. Another potential future direction is the study of this compound as a potential anticancer agent, as preliminary studies have shown promising results. Overall, this compound is a compound with many potential applications and is likely to continue to be an important area of research in the future.
Métodos De Síntesis
N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide can be synthesized by reacting 4-(prop-2-enoylamino)benzoic acid with N,N-dimethylpyrrolidine-3-carboxylic acid anhydride in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It is a versatile compound that can be used as a nucleophilic catalyst, a ligand for metal-catalyzed reactions, and a building block for the synthesis of complex organic molecules. This compound has also been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
N,N-dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-15(21)18-14-7-5-12(6-8-14)17(23)20-10-9-13(11-20)16(22)19(2)3/h4-8,13H,1,9-11H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHOWRFFZVZHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2711187.png)
![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)

![3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2711193.png)
![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)



